7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one

Lipophilicity Drug-likeness Physicochemical profiling

7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one (CAS 425704-63-8) is a bicyclic dihydroquinolinone bearing a primary amine at C7 and a fluorine atom at C6. This compound is classified as a heterocyclic building block within the 3,4-dihydroquinolin-2(1H)-one family, a privileged scaffold in medicinal chemistry for kinase inhibition and carbonic anhydrase modulation.

Molecular Formula C9H9FN2O
Molecular Weight 180.182
CAS No. 425704-63-8
Cat. No. B2541314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one
CAS425704-63-8
Molecular FormulaC9H9FN2O
Molecular Weight180.182
Structural Identifiers
SMILESC1CC(=O)NC2=CC(=C(C=C21)F)N
InChIInChI=1S/C9H9FN2O/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2,11H2,(H,12,13)
InChIKeyLOGRSEJIKKBLKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one (CAS 425704-63-8): Core Identity and Procurement-Relevant Properties


7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one (CAS 425704-63-8) is a bicyclic dihydroquinolinone bearing a primary amine at C7 and a fluorine atom at C6. This compound is classified as a heterocyclic building block within the 3,4-dihydroquinolin-2(1H)-one family, a privileged scaffold in medicinal chemistry for kinase inhibition and carbonic anhydrase modulation [1]. The molecule has a molecular weight of 180.18 g·mol⁻¹, a calculated LogP of approximately 0.83, and a measured melting point of 174–176 °C [2]. It is commercially available from multiple reputable suppliers (e.g., Enamine, Santa Cruz Biotechnology, Bidepharm) at ≥95% purity with batch-specific analytical documentation including NMR, HPLC, and GC .

Why Generic Substitution Fails for 7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one: The Criticality of Regiospecific Fluoro-Amino Pairing


In the 3,4-dihydroquinolin-2(1H)-one series, both the position and electronic nature of substituents profoundly influence biochemical target engagement. The 7-amino group serves as the primary derivatization handle for generating carbonic anhydrase inhibitors (KI values ranging from 243.6 to 2785.6 nM against hCA IX) and highly potent MAO-B inhibitors (IC50 values down to 1.4 nM for C7-substituted analogs) [1]. The 6-fluoro substituent modulates the electron density of the aromatic ring and the basicity of the lactam NH (pKa ≈ 14.04), altering hydrogen-bonding capacity relative to the non-fluorinated parent (pKa not directly comparable but LogP differs by >1 unit) [2]. Simply replacing this compound with the non-fluorinated 7-amino analog (CAS 22246-07-7), the 6-amino-7-fluoro positional isomer (CAS 1155000-06-8), or the quinoxalinone heterocycle (CAS 112748-07-9) will yield different reactivity, solubility, and biological readouts, as demonstrated by the structure-activity relationships established in the dihydroquinolinone literature [3]. The quantitative evidence presented in Section 3 substantiates these differential properties.

Quantitative Differential Evidence for 7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one Versus Closest Analogs


Reduced Lipophilicity (LogP/LogD) Compared to Non-Fluorinated Parent and Positional Isomers

The target compound exhibits a calculated LogP of 0.83 and a LogD (pH 7.4) of 0.83, which is markedly lower than that of the non-fluorinated parent 7-amino-3,4-dihydroquinolin-2(1H)-one (LogP ≈ 1.87) and the 8-amino-6-fluoro positional isomer (LogP ≈ 1.29) [1]. This approximately 1-unit LogP reduction translates to a theoretical ~10-fold increase in aqueous solubility, which can be critical for achieving adequate exposure in biochemical assays and for simplifying purification protocols during synthesis [2].

Lipophilicity Drug-likeness Physicochemical profiling

Distinct Thermal Behavior: Lower Melting Point Relative to Non-Fluorinated Parent and 6-Fluoro Analog

The target compound has an experimentally determined melting point of 174–176 °C, which is 37–40 °C lower than that of the non-fluorinated parent 7-amino-3,4-dihydroquinolin-2(1H)-one (MP 213–214 °C) and 5–7 °C lower than the 6-fluoro analog lacking the 7-amino group (MP 181 °C) [1]. The lower melting point suggests weaker intermolecular hydrogen-bonding networks in the crystalline state, a consequence of the combined electronic effects of the 7-amino (H-donor) and 6-fluoro (H-acceptor, electron-withdrawing) substituents [2].

Thermal analysis Solid-state properties Crystallinity

C7-Amino Group as a Critical Derivatization Handle for Carbonic Anhydrase and MAO-B Inhibitor Synthesis

The 7-amino group on the dihydroquinolinone scaffold is a validated derivatization point for generating potent enzyme inhibitors. In a 2017 study, 7-amino-3,4-dihydroquinolin-2(1H)-one was elaborated via sulfonylation, isocyanate coupling, and amide formation to yield carbonic anhydrase inhibitors with KI values of 243.6–2785.6 nM against the tumor-associated isoform hCA IX [1]. In a parallel study, C7-substituted dihydroquinolinones exhibited MAO-B IC50 values as low as 1.4 nM with selectivity ratios up to 40,000-fold over MAO-A [2]. The target compound, bearing both the 7-NH2 handle and the potency-enhancing 6-fluoro substituent, is positioned as a direct precursor to analogs covered in both chemotypes. Furthermore, US Patent 6,762,194 explicitly claims 7-(dimethylamino)-6-fluoroquinolin-2(1H)-one – a direct derivative of the target compound – as a tyrosine kinase inhibitor [3].

Carbonic anhydrase inhibition MAO-B inhibition Medicinal chemistry Derivatization

Electronic Differentiation: pKa and Hydrogen-Bonding Profile Versus the Quinoxalinone Heterocycle Analog

The target compound has a calculated acid pKa of 14.04 for the lactam NH, compared to a predicted pKa of 12.36 for the structurally analogous 7-amino-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one (CAS 112748-07-9), which contains an additional ring nitrogen [1]. The ~1.7 pKa unit difference indicates that the quinoxalinone analog is a significantly stronger acid, which will affect its ionization state at physiological pH and its hydrogen-bond donor strength in target binding pockets [2]. The topological polar surface area (TPSA) is identical for both compounds (55.12 Ų), confirming that the pKa difference arises solely from the electronic effect of the second ring nitrogen rather than from changes in polarity.

pKa Hydrogen bonding Heterocycle comparison Molecular recognition

Regiochemical Specificity: 6-Fluoro-7-Amino Substitution Pattern Versus the 7-Fluoro-6-Amino Positional Isomer

The 6-fluoro-7-amino substitution pattern of the target compound (CAS 425704-63-8) places an electron-withdrawing fluoro group ortho to an electron-donating amino group on the aromatic ring, creating a dipole that influences both ring electrophilicity and the nucleophilicity of the C7-NH2. In contrast, the positional isomer 6-amino-7-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS 1155000-06-8) reverses this arrangement, placing the amino group ortho to the lactam carbonyl and the fluoro para to the C7 position . This reversal alters the preferred sites for electrophilic aromatic substitution, the stability of diazonium intermediates (relevant for Sandmeyer-type transformations), and the regiochemical outcome of cross-coupling reactions. The 6-fluoro-7-amino isomer also serves as a direct progenitor of the patented FGFR inhibitor scaffold exemplified in quinolinone patent families (e.g., FGFR IC50 values of 62 nM to 1 nM for elaborated derivatives) [1]. The 7-fluoro-6-amino isomer does not map onto the same patent SAR space due to the different vector orientation of its amine substituent.

Regioisomerism Electron distribution Synthetic intermediate Positional isomer

Optimized Application Scenarios for 7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one Based on Verified Differential Evidence


Synthesis of Isoform-Selective Carbonic Anhydrase Inhibitors via 7-Amino Derivatization

The 7-amino substituent of the target compound serves as a direct anchoring point for sulfonylation, isocyanate coupling, or amide bond formation, as demonstrated by Bozdag et al. (2017), who prepared a library of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives and achieved hCA IX inhibition with KI values of 243.6–2785.6 nM [1]. The pre-installed 6-fluoro substituent in the target compound is expected to enhance binding affinity through electron withdrawal, analogous to the potency enhancement observed in fluorinated coumarin CA inhibitors [1]. Using the target compound eliminates the need for late-stage fluorination, reducing synthetic step count by at least one step compared to starting from the non-fluorinated scaffold.

Precursor to High-Potency MAO-B Inhibitors via C7-O-Alkylation or C7-N-Functionalization

Meiring et al. (2017) established that C7-substituted 3,4-dihydroquinolin-2(1H)-ones are exceptionally potent and selective MAO-B inhibitors, with the best compound (3a) achieving an IC50 of 1.4 nM and selectivity ratios up to 40,000-fold over MAO-A [2]. While these studies utilized the non-fluorinated scaffold, the 6-fluoro substituent in the target compound provides an additional parameter for fine-tuning metabolic stability and isoform selectivity. The free 7-amino group can be directly alkylated or acylated to generate focused libraries for MAO-B SAR exploration.

Key Intermediate for FGFR Tyrosine Kinase Inhibitor Development (Patent-Landscape Aligned)

U.S. Patent 6,762,194 (Chiron Corporation) explicitly claims 7-(dimethylamino)-6-fluoroquinolin-2(1H)-one – a direct N,N-dimethyl derivative of the target compound – as part of a series of quinolinone tyrosine kinase inhibitors [3]. More recent patent families (e.g., FGFR inhibitor patents published 2018–2020) further elaborate the 6-fluoro-7-aminoquinolinone scaffold, with BindingDB entries for analogs showing FGFR1 IC50 values as low as 1 nM [4]. Procurement of the target compound therefore aligns with ongoing medicinal chemistry campaigns targeting FGFR-driven cancers.

Physicochemical Reference Standard for Computational ADME Model Calibration

With a measured melting point (174–176 °C), calculated LogP (0.83), LogD at pH 7.4 (0.83), pKa (14.04), and TPSA (55.12 Ų), the target compound offers a well-characterized, commercially accessible reference standard for calibrating in silico ADME prediction models [5]. Its intermediate lipophilicity and the presence of both H-bond donor and acceptor groups make it a useful benchmark for validating LogP/LogD prediction algorithms, particularly for fluorinated heterocycles, which are often poorly predicted by standard models [5]. The batch-specific analytical data (NMR, HPLC, GC) provided by suppliers such as Bidepharm further supports its use as a quality control standard .

Quote Request

Request a Quote for 7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.